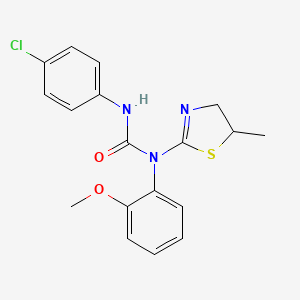![molecular formula C20H14FNO3S B15002624 3-(4-Fluorophenyl)-5-oxo-7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002624.png)
3-(4-Fluorophenyl)-5-oxo-7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-5-oxo-7-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Méthodes De Préparation
The synthesis of 3-(4-fluorophenyl)-5-oxo-7-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluorobenzaldehyde with 2-aminothiophenol in the presence of a base can lead to the formation of the thieno[3,2-b]pyridine core.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
3-(4-Fluorophenyl)-5-oxo-7-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-5-oxo-7-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, where it can be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-5-oxo-7-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
3-(4-Fluorophenyl)-5-oxo-7-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: This compound shares the fluorophenyl and pyridine core but lacks the thieno[3,2-b]pyridine structure, resulting in different chemical properties and applications.
4-(4-Fluorophenyl)-2-phenylthieno[3,2-b]pyridine: This compound has a similar thieno[3,2-b]pyridine core but differs in the position and nature of substituents, leading to variations in reactivity and biological activity.
The uniqueness of 3-(4-fluorophenyl)-5-oxo-7-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H14FNO3S |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-5-oxo-7-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H14FNO3S/c21-13-8-6-12(7-9-13)16-17-18(26-19(16)20(24)25)14(10-15(23)22-17)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,22,23)(H,24,25) |
Clé InChI |
DBDVIDGIOGGNKR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B15002544.png)

![5-[(4-Bromophenoxy)methyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15002552.png)
![N-[2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B15002559.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindole, 2-(2-methyl-3-furanyl)-](/img/structure/B15002560.png)
![ethyl 5-{[6-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002572.png)

![N-(1,3-benzodioxol-5-yl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B15002580.png)
![7-tert-butyl-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002587.png)
![2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15002588.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B15002594.png)
![Methyl 6-({2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B15002599.png)
![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B15002607.png)
![5-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-8-nitroquinoline](/img/structure/B15002627.png)
